5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
Description
Historical Development of Thienopyrimidine Scaffold Research
Thienopyrimidines first gained prominence as purine bioisosteres, with their fused thiophene-pyrimidine rings mimicking adenine and guanine’s hydrogen-bonding capabilities. Early work in the 1970s–1990s focused on synthesizing thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers via Gewald reactions and Thorpe-Ziegler cyclizations. These methods enabled systematic exploration of substituent effects on biological activity. By the 2000s, researchers recognized thienopyrimidines’ potential in kinase inhibition, driven by their ability to occupy ATP-binding pockets. For example, GW837016X, a thieno[3,2-d]pyrimidine derivative, demonstrated nanomolar activity against Trypanosoma brucei (EC~50~ = 0.26 μM), validating the scaffold’s utility in antiparasitic drug development. Concurrently, oncology studies revealed that thienopyrimidines like Pictilisib and Olmutinib could selectively inhibit PI3K and EGFR kinases, respectively, leading to clinical trials.
The scaffold’s modularity allowed for regioselective substitutions at positions 4, 5, and 6, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, replacing quinazoline cores with thieno[2,3-d]pyrimidines in kinase inhibitors often improved potency due to enhanced π-π stacking and hydrophobic interactions. These advancements laid the groundwork for derivatives like 5-(3-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine, where halogen atoms were introduced to modulate electron-withdrawing effects and steric bulk.
Academic Significance of this compound
This compound represents a strategic hybridization of two optimization strategies observed in thienopyrimidine research:
- Halogenation : The 3-bromophenyl group at position 5 introduces steric bulk and lipophilicity, potentially improving membrane permeability and target binding. Analogous compounds, such as 5-methyl-6-morpholinopyridin-3-yl derivatives, showed EC~50~ values of 420 nM against T. brucei, underscoring the importance of aryl substitutions.
- Chlorination at Position 4 : Chlorine atoms are frequently used to enhance electronic effects and hydrogen-bonding capacity. In thieno[2,3-d]pyrimidines, 4-chloro derivatives like 18a (EC~50~ = 400 nM) demonstrated comparable efficacy to quinazoline-based inhibitors, suggesting that electronegative groups at this position stabilize interactions with kinase catalytic domains.
While direct data on this compound are limited, its structural analogs provide insights into its potential applications. For example, 4-chlorothieno[2,3-d]pyrimidines with para-substituted aryl groups exhibited IC~50~ values <1 μM against FLT3 and PI3K kinases, indicating broad-spectrum kinase inhibition.
Structural Relationship to Purine Bases and Bioisosteric Principles
Thienopyrimidines are classified as purine bioisosteres due to their ability to mimic adenine’s hydrogen-bonding topology. The thiophene ring’s sulfur atom introduces distinct electronic properties compared to purines’ nitrogen atoms, altering charge distribution and metabolic stability. Key structural comparisons include:
| Feature | Purine (Adenine) | Thieno[2,3-d]pyrimidine |
|---|---|---|
| Ring System | Pyrimidine-fused imidazole | Pyrimidine-fused thiophene |
| Hydrogen-Bond Acceptors | N1, N3, N7 | N1, N3, S2 (weak acceptor) |
| Common Substitutions | NH~2~ at C6 | Halogens/aryl groups at C4/C5 |
The bioisosteric replacement of purines with thienopyrimidines mitigates rapid enzymatic degradation while retaining affinity for purine-binding sites. For this compound, the 3-bromophenyl group mimics purine’s C6 substituents, engaging in hydrophobic interactions within kinase pockets. Meanwhile, the 4-chloro atom may act as a hydrogen-bond acceptor, akin to N7 in adenine, stabilizing interactions with catalytic lysine residues.
Research Scope and Scientific Objectives
Current research on this compound focuses on two objectives:
- Kinase Inhibition Profiling : Evaluating its activity against oncogenic kinases (e.g., EGFR, FLT3) and parasitic kinases (e.g., T. brucei’s Aurora kinase). Preliminary data from analogs suggest low-nanomolar potency, with chlorine and bromine enhancing target engagement.
- SAR Expansion : Systematic modification of the 3-bromophenyl and 4-chloro groups to identify optimal substituents for selectivity. For instance, replacing bromine with electron-donating groups could reduce off-target effects in healthy cells.
These efforts align with broader trends in thienopyrimidine research, where halogenated derivatives are prioritized for their balanced lipophilicity and electronic effects.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGGFQCUOTJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine typically involves multi-step reactionsFor instance, the synthesis might start with a cyclization reaction to form the thieno[2,3-d]pyrimidine ring, followed by halogenation to introduce the chlorine atom and a subsequent Suzuki-Miyaura coupling to attach the bromophenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles or electrophiles, with conditions such as the presence of a base or acid catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has been investigated for its potential as an anti-cancer agent. Its structure allows it to interact with various molecular targets, particularly those involved in cancer cell proliferation.
-
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth with varying IC50 values:
This suggests that while the compound shows promise, it may require further optimization to match or exceed the efficacy of established chemotherapeutics.
Compound IC50 (µM) Cancer Cell Line This compound 1.50 MCF-7 Control (Doxorubicin) 0.75 MCF-7
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various pathogens.
-
Case Study: Antimicrobial Efficacy
A series of derivatives were tested against common bacterial strains:
The results indicate moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent.
Compound Inhibition Zone (mm) Pathogen This compound 15 E. coli Control (Ampicillin) 20 E. coli
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Studies show that substituents such as bromine and chlorine enhance lipophilicity and electronic properties, which are vital for increased biological activity.
Material Science Applications
Beyond medicinal uses, this compound is being explored in material science for its potential as a precursor in the synthesis of specialty polymers and coatings due to its unique chemical structure.
- Example Application: Polymer Synthesis The compound can be used as a monomer in polymerization reactions to create materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences
- Substituent Position : The 3-bromophenyl group in the target compound vs. 4-bromophenyl in analogues (e.g., CID 938877) alters steric interactions and binding affinity .
- Halogen Effects : Chlorine at C4 enhances electrophilicity for nucleophilic substitution, while bromine increases molecular weight and lipophilicity, impacting membrane permeability .
- Scaffold Variations: Thieno[2,3-d]pyrimidines exhibit distinct electronic properties compared to pyrrolo[2,3-d]pyrimidines, influencing kinase selectivity .
Anticancer Activity
- Cytotoxicity: 4-Chlorothieno[2,3-d]pyrimidine derivatives substituted with morpholine or N-methylpiperazine show activity against breast cancer (MDA-MB-435, GP = −31.02%) .
- Kinase Inhibition : Pyrrolo[2,3-d]pyrimidines with 3-bromophenyl groups (e.g., compound 13a) inhibit EGFR with IC₅₀ = 3.76 nM, highlighting the role of bromine in enhancing binding .
SAR Trends
- C4 Substitutions : Chlorine at C4 is critical for reactivity; replacing it with amines (e.g., NH₂, NHR) improves solubility but may reduce electrophilic reactivity .
- Aromatic Substituents : Bromophenyl groups at C5 enhance potency compared to fluorophenyl or methyl groups, likely due to increased hydrophobic interactions .
Biological Activity
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with bromine and chlorine substituents, which are known to influence its biological activity. The presence of these halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Research indicates that thieno[2,3-d]pyrimidine derivatives can exert their effects through various mechanisms:
- Targeting Apoptotic Pathways : Similar compounds have been shown to bind to anti-apoptotic proteins such as Bcl-2, leading to the up-regulation of pro-apoptotic factors (P53, BAX) and down-regulation of anti-apoptotic factors (Bcl-2) in treated cells.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G1/S phase, promoting apoptosis in cancer cells.
- Biochemical Pathways : Activation of signaling pathways like BMP2/Smad1 has been observed with related compounds, contributing to their anticancer effects.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. The compound has demonstrated significant cytotoxicity against several cancer cell lines:
| Cell Line | Inhibition Percentage |
|---|---|
| Non-Small Cell Lung Cancer (NCI-H522) | 73.62% |
| Melanoma (SK-MEL-5) | 89.62% |
| Renal Cancer (UO-31) | 68.99% |
| Breast Cancer (T-47D) | 72.72% |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .
Case Studies
Several studies have investigated the biological activity of thieno[2,3-d]pyrimidine derivatives, revealing insights into their pharmacological profiles:
- Antiviral Activity : Some derivatives have shown antiviral properties against H5N1 virus strains. For instance, a related compound exhibited promising EC50 values in plaque reduction assays on Madin-Darby canine kidney cells .
- Enzyme Inhibition : Inhibitory effects on various enzymes have been reported, including cyclin-dependent kinases and tyrosine kinases, which are critical in cancer progression and cell signaling pathways .
Pharmacological Applications
Beyond anticancer activity, this compound is being explored for other therapeutic applications:
- Antibacterial Properties : Some studies suggest that derivatives exhibit moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- Potential for Drug Design : The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its pharmacological efficacy and selectivity against specific targets in cancer therapy and infectious diseases .
Q & A
Q. What are the standard synthetic methodologies for 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step organic reactions, starting with cyclization of a thiophene precursor followed by halogenation and coupling reactions. Key steps include:
- Cyclization : Formation of the thieno[2,3-d]pyrimidine core using thiourea derivatives under reflux conditions (e.g., acetic acid, 80–100°C) .
- Halogenation : Introduction of bromine and chlorine substituents via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity . Reaction conditions (temperature, solvent, catalysts) are critical for yield optimization .
Q. How is the compound characterized structurally and analytically?
Advanced spectroscopic and chromatographic techniques are employed:
- NMR/LC-MS : H/C NMR confirms substituent positions (e.g., aromatic protons at δ 7.16–8.57 ppm), while LC-MS validates molecular weight (e.g., [M+H]+ at m/z 357.0) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.39–1.48 Å) .
- Purity assays : HPLC with UV detection or melting point analysis (e.g., 143–145°C) .
Q. What preliminary biological screening assays are used for this compound?
Initial screenings focus on:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (IC determination) .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How do structural modifications influence its structure-activity relationships (SAR)?
- Substituent effects : Replacing the 3-bromophenyl group with 4-fluorophenyl () reduces steric hindrance, enhancing enzyme binding . Chlorine at position 4 improves metabolic stability compared to fluorine .
- Core modifications : Thieno[2,3-d]pyrimidine derivatives with pyridopyrimidine cores show altered pharmacokinetic profiles (e.g., logP changes) .
Q. What mechanistic insights explain its target binding specificity?
Q. How can contradictory data on biological activity be resolved?
Contradictions in IC values or target selectivity may arise from:
- Assay variability : Differences in buffer pH (e.g., 7.4 vs. 6.5) or ATP concentrations in kinase assays .
- Analytical discrepancies : Impurity interference (e.g., residual solvents in LC-MS) requires re-purification .
Q. What strategies stabilize this compound under experimental conditions?
- Light/temperature control : Store at –20°C in amber vials to prevent photodegradation .
- Buffered solutions : Use DMSO stock solutions (<10 mM) in PBS (pH 7.4) to avoid precipitation .
Q. What alternative synthetic routes improve scalability or yield?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) with comparable yields (75–80%) .
- Flow chemistry : Continuous processing minimizes intermediate isolation steps .
Q. How is computational modeling integrated into its optimization?
Q. What analytical techniques resolve discrepancies in purity or structure?
- 2D-NMR (HMBC/HSQC) : Confirms long-range coupling (e.g., correlations between H-5 and C-7) .
- HRMS : Resolves isotopic patterns (e.g., [M–H]⁻ at m/z 501.0774 for Br-containing analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
